molecular formula C9H12ClNO B1284379 2-(Allyloxy)aniline hydrochloride CAS No. 366020-27-1

2-(Allyloxy)aniline hydrochloride

Cat. No. B1284379
CAS RN: 366020-27-1
M. Wt: 185.65 g/mol
InChI Key: OMSKLVYAIJIJKX-UHFFFAOYSA-N
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Description

2-(Allyloxy)aniline hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of an allyloxy group attached to the aniline moiety. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One approach involves the reaction of 2-(allyloxy)anilines with sulfur dioxide and aryl propiolates, which leads to the formation of sulfonyl-bridged dihydrobenzofuran and coumarin derivatives . Another method includes the photosolvolysis of 2-allylated anilines in the presence of protic solvents and H2SO4, yielding trans-2-hydroxy- and trans-2-alkoxy-1-methylindanes . Additionally, the synthesis of related compounds, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, has been reported, which involves high-pressure hydrolysis and reduction reactions followed by an addition reaction .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly detailed in the provided papers. However, the structure of related compounds, such as bis(N-allylbenzimidazol-2-ylmethyl)aniline and its complexes, has been elucidated, showing distorted tetrahedral and trigonal bipyramidal geometries for zinc and cobalt complexes, respectively . These findings suggest that the molecular structure of this compound could be similarly complex and may form various geometries depending on its interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of this compound is highlighted by its involvement in photosolvolysis reactions, where it undergoes a novel reaction to yield specific indane derivatives . Additionally, the compound participates in radical cyclization and rearrangement reactions to produce sulfonyl-bridged dihydrobenzofuran and coumarin derivatives . These reactions demonstrate the compound's versatility and potential as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the properties of similar compounds, such as their antioxidative activity, have been studied. For instance, bis(N-allylbenzimidazol-2-ylmethyl)aniline complexes have been found to possess potent hydroxyl antioxidant activity, suggesting that this compound may also exhibit interesting chemical properties .

Scientific Research Applications

Synthesis of New Chemical Compounds

2-(Allyloxy)aniline hydrochloride has been used in the synthesis of novel chemical compounds. For instance, it has been employed in a three-component reaction with sulfur dioxide and hydrazines under mild conditions. This process leads to the formation of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, which are achieved through a radical process involving intramolecular 5-exo-cyclization and insertion of sulfur dioxide (Yuanyuan An, D. Zheng, Jie Wu, 2014).

Development of Catalytic Processes

The compound has found applications in catalysis. For example, (pi-Allyl)palladium triflate bearing specific ligands efficiently catalyzes deallylation of various allyl ethers in aniline, producing corresponding alcohols in high yields under mild conditions (H. Murakami, T. Minami, F. Ozawa, 2004).

Investigation of Photosolvolysis Reactions

Research has also been conducted on the photosolvolysis of 2-allylated anilines, which includes compounds like this compound. These studies are focused on understanding the reaction mechanisms and the formation of specific products like trans-2-hydroxy- and trans-2-alkoxy-1-methylindanes (B. Scholl, S. Jolidon, H. Hansen, 1986).

Synthesis of Manganese(II) and Copper(II) Complexes

This compound has been utilized in the synthesis of transition metal complexes. For example, bis(N-allylbenzimidazol-2-ylmethyl)aniline (baba) and its manganese(II) and copper(II) complexes have been synthesized and characterized. These complexes are known for their excellent radical scavenging activity and have potential antioxidant applications (Huilu Wu et al., 2015).

Corrosion Inhibition Studies

In the field of materials science, derivatives of this compound have been studied as potential corrosion inhibitors. For instance, (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline (2-PTA) has shown effectiveness in inhibiting the corrosion of low carbon steel in hydrochloric acid solutions, making it a promising compound for industrial applications (Murat Farsak, Hülya Keleş, M. Keleş, 2015).

Safety and Hazards

2-(Allyloxy)aniline hydrochloride may pose several hazards. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-prop-2-enoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h2-6H,1,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSKLVYAIJIJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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